Efonidipine, (-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

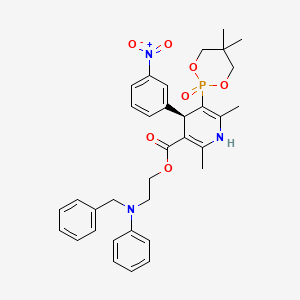

(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.

Análisis De Reacciones Químicas

Thermal Decomposition and Stability

Efonidipine hydrochloride ethanolate (NZ-105) undergoes thermal degradation in two stages:

-

Ethanol Release : At elevated temperatures, the ethanol solvate dissociates, altering the crystal lattice .

-

Chloride Elimination : Subsequent decomposition involves the elimination of chloride ions, forming degradation products .

Structural Influence :

-

The crystal structure stabilizes chloride ions within a "basket-type" conformation formed by diphenyl and phosphate groups, delaying decomposition .

-

Post-ethanol release, X-ray diffraction patterns show significant structural reorganization .

Thermal Analysis Data :

Metabolic Reactions

Efonidipine undergoes hepatic metabolism via multiple pathways, generating pharmacologically active metabolites :

Primary Metabolic Pathways:

-

N-Debenzylation : Forms DBZ (N-debenzylated efonidipine), retaining ~66% vasodilatory activity .

-

N-Dephenylation : Produces DPH (N-dephenylated efonidipine), with ~33% activity .

-

Oxidative Deamination : Generates AL (deaminated efonidipine), excreted renally .

-

Dihydropyridine Ring Oxidation : Converts the 1,4-dihydropyridine ring to a pyridine derivative (ALP) .

Metabolite Activity Comparison :

| Metabolite | Vasodilatory Activity (%) | Excretion Pathway |

|---|---|---|

| DBZ | 66 | Biliary |

| DPH | 33 | Biliary |

| AL | <5 | Renal |

Key Findings :

-

Unchanged efonidipine accounts for 47.7% of plasma radioactivity 2 hours post-administration in rats .

-

Urinary excretion of AL and ALP constitutes 1.6% of the dose, confirming limited renal clearance .

Hydrolytic and Oxidative Reactivity

Efonidipine’s ester and dihydropyridine groups govern its stability in physiological conditions:

Hydrolysis:

-

Ester Cleavage : The benzyl-phenylaminoethyl ester undergoes slow hydrolysis in aqueous media, accelerated at alkaline pH .

-

Role of Metal Ions : Zn²⁺, Mg²⁺, and Ca²⁺ enhance binding to serum albumin, potentially stabilizing the compound in plasma .

Oxidation:

-

Dihydropyridine Ring : Autoxidation of the 1,4-dihydropyridine ring to pyridine derivatives occurs under aerobic conditions, a common trait in dihydropyridine calcium antagonists .

Excretion Pathways

Efonidipine is predominantly eliminated via the biliary system, with minimal renal excretion :

Excretion Profile :

| Route | % Dose Excreted | Major Components |

|---|---|---|

| Biliary | 62 | DBZ, DPH, unmetabolized drug |

| Urinary | 1.6 | AL, ALP |

Half-Life : ~4 hours, consistent across species .

Stability in Formulation

Propiedades

Número CAS |

128194-13-8 |

|---|---|

Fórmula molecular |

C34H38N3O7P |

Peso molecular |

631.7 g/mol |

Nombre IUPAC |

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1 |

Clave InChI |

NSVFSAJIGAJDMR-WJOKGBTCSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES isomérico |

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.